Etomidate

Vue d'ensemble

Description

Méthodes De Préparation

Etomidate is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically involves the esterification of imidazole-5-carboxylic acid with ethanol in the presence of a catalyst to form ethyl imidazole-5-carboxylate. This intermediate is then reacted with ®-1-phenylethylamine to yield this compound . Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Etomidate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, primarily through the action of liver enzymes.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

Pharmacological Profile

Etomidate acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, enhancing inhibitory neurotransmission in the central nervous system. It induces sedation without analgesic properties, making it suitable for procedures requiring rapid induction of anesthesia with minimal cardiovascular effects .

Key Characteristics:

- Onset of Action: Rapid, typically within one minute.

- Duration of Effects: Approximately 3 to 5 minutes.

- Hemodynamic Stability: Minimal impact on blood pressure and heart rate, making it ideal for patients with compromised cardiovascular function .

Induction of General Anesthesia

This compound is widely used for the induction of general anesthesia due to its rapid onset and short duration. It is particularly beneficial in patients at risk for hemodynamic instability, such as those with shock or significant cardiovascular disease .

Rapid Sequence Intubation

In emergency medicine, this compound is the preferred agent for rapid sequence intubation. Its predictable effects allow for quick intubation while maintaining hemodynamic stability, which is crucial in critically ill patients .

Procedural Sedation

This compound is utilized for procedural sedation during short operative procedures, such as:

Off-label Uses

This compound has been used off-label to inhibit steroidogenesis in conditions like Cushing syndrome, where excessive cortisol production occurs. This application takes advantage of this compound's ability to suppress cortisol levels temporarily .

Adrenal Insufficiency Concerns

Research has indicated that this compound can induce adrenal insufficiency by inhibiting enzymes involved in cortisol synthesis. A meta-analysis found a significant association between this compound use and increased mortality in septic patients, raising concerns about its safety profile in this population .

Table 1: Summary of Meta-analysis Findings on this compound and Mortality

| Study Type | Risk Ratio (RR) | Confidence Interval (CI) | P-value |

|---|---|---|---|

| Randomized Controlled Trials | 1.26 | (1.06 - 1.50) | Not Provided |

| Observational Studies | 1.05 | (0.97 - 1.13) | P=0.23 |

Clinical Outcomes Comparison

A study comparing this compound with ketamine for induction showed that while this compound had a higher incidence of hypotension requiring vasopressors, it also demonstrated a higher survival rate at 28 days post-intubation .

Table 2: Clinical Outcomes After Induction

| Group | Survival at 28 Days (%) | Required Vasopressors (%) |

|---|---|---|

| This compound | 80.8 | 43.9 |

| Ketamine | 73.1 | 17.7 |

Mécanisme D'action

Etomidate exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. It enhances the inhibitory effects of GABA, leading to sedation and anesthesia. This compound binds to a distinct site on the GABA A receptor, increasing the duration of chloride ion channel opening and thus hyperpolarizing the neuron, which results in decreased neuronal excitability .

Comparaison Avec Des Composés Similaires

Etomidate is often compared with other anesthetic agents such as propofol and barbiturates. Unlike propofol, this compound has a more stable cardiovascular profile and does not cause significant drops in blood pressure. it does suppress the adrenal cortex by inhibiting the enzyme 11β-hydroxylase, which can be a drawback in critically ill patients . Similar compounds include:

Propofol: A widely used anesthetic with a rapid onset but can cause hypotension.

Thiopental: A barbiturate with a longer duration of action and more pronounced cardiovascular effects.

Methohexital: Another barbiturate with a rapid onset but also associated with cardiovascular depression.

This compound’s unique profile makes it a valuable anesthetic agent, particularly in patients with hemodynamic instability.

Activité Biologique

Etomidate is a widely used intravenous anesthetic agent known for its rapid onset and short duration of action. Its unique pharmacological profile makes it particularly suitable for induction of anesthesia in various clinical settings. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound primarily exerts its effects through modulation of the GABA receptors in the central nervous system. These receptors are crucial for inhibitory neurotransmission, and this compound enhances the action of GABA, leading to increased chloride ion conductance and hyperpolarization of neurons.

- Positive Modulation : At clinically relevant concentrations, this compound acts as a positive allosteric modulator of GABA receptors, allowing for lower concentrations of GABA to achieve similar effects compared to baseline conditions .

- Direct Activation : At higher concentrations, this compound can directly activate GABA receptors, mimicking the effects of GABA itself .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination:

- Volume of Distribution : The central volume is approximately 4.5 L/kg, while the peripheral volume is significantly larger at 74.9 L/kg due to high lipophilicity .

- Half-Life : The elimination half-life varies but generally falls within a range that supports its use as a short-acting anesthetic.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Central Volume of Distribution (L/kg) | 4.5 |

| Peripheral Volume of Distribution (L/kg) | 74.9 |

| Elimination Half-Life (h) | 2-3 |

| Onset Time (min) | 30-60 seconds |

| Duration of Action (min) | 5-10 |

Clinical Efficacy and Safety

This compound has been shown to have a favorable safety profile compared to other anesthetics, particularly in patients with compromised cardiovascular function due to minimal hemodynamic changes during induction .

Case Studies

-

This compound vs Propofol in Elderly Patients :

A multicenter trial involving 1944 elderly patients undergoing elective surgery demonstrated that this compound did not increase postoperative morbidity compared to propofol. The primary endpoint showed similar rates of complications between both groups . -

Survival Outcomes in Critically Ill Patients :

A randomized trial comparing this compound with ketamine for intubation indicated that this compound was associated with a higher survival rate at 28 days post-intubation (80.8% vs. 73.1% for ketamine), although the need for vasopressors was significantly higher in the this compound group .

Adverse Effects

Despite its advantages, this compound is associated with some adverse effects:

Propriétés

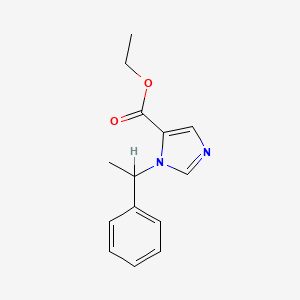

IUPAC Name |

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347652 | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-65-2, 33125-97-2 | |

| Record name | Ethnor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.